N-[4-(benzyloxy)phenyl]-3,4-dichlorobenzamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-3,4-dichlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-3,4-dichlorobenzamide typically involves the reaction of 4-(benzyloxy)aniline with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-3,4-dichlorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]-3,4-dimethoxybenzamide
- N-[4-(benzyloxy)phenyl]-2-bromobenzamide
- N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)acrylamide
Uniqueness
N-[4-(benzyloxy)phenyl]-3,4-dichlorobenzamide is unique due to the presence of both benzyloxy and dichlorobenzamide moieties, which confer distinct chemical and biological properties. The dichlorobenzamide group enhances its reactivity towards nucleophilic substitution, while the benzyloxy group may influence its interaction with biological targets .
Properties
Molecular Formula |
C20H15Cl2NO2 |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H15Cl2NO2/c21-18-11-6-15(12-19(18)22)20(24)23-16-7-9-17(10-8-16)25-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,24) |
InChI Key |
HQDJWRNTDOJBCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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